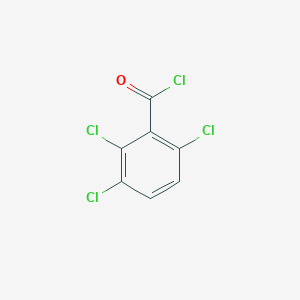

2,3,6-Trichlorobenzoyl chloride

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4093-17-8 |

|---|---|

分子式 |

C7H2Cl4O |

分子量 |

243.9 g/mol |

IUPAC 名称 |

2,3,6-trichlorobenzoyl chloride |

InChI |

InChI=1S/C7H2Cl4O/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H |

InChI 键 |

BOBWPULZPJBMFP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1Cl)C(=O)Cl)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2,3,6 Trichlorobenzoyl Chloride

Historical and Conceptual Approaches to Halogenated Benzoyl Chloride Synthesis

The synthesis of halogenated benzoyl chlorides is rooted in the broader history of acyl halide chemistry. These reactive compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including esters, amides, and ketones. teachy.applibretexts.org

Classic Acyl Halide Formation Strategies

The foundational methods for creating acyl halides involve the conversion of carboxylic acids using various halogenating agents. numberanalytics.com One of the most prevalent strategies is the reaction of a carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgopenstax.orgorganicchemistrytutor.com This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. organicchemistrytutor.comyoutube.com

Other classic reagents include phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). organicchemistrytutor.comwikipedia.org Oxalyl chloride is another effective agent, often used in laboratory-scale syntheses. orgsyn.org These reactions all function by replacing the hydroxyl (-OH) group of the carboxylic acid with a halide, typically chloride, thereby forming a highly reactive acyl halide. teachy.applibretexts.org The high reactivity stems from the electronic structure of the acyl halide, where the carbonyl carbon is highly susceptible to nucleophilic attack, and the halide is an excellent leaving group. numberanalytics.com

Table 1: Common Chlorinating Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Chemical Formula | Byproducts | Key Characteristics |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Widely used; gaseous byproducts simplify purification. organicchemistrytutor.comyoutube.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective but produces a liquid byproduct (phosphoryl chloride). wikipedia.org |

| Phosphorus Trichloride | PBr₃ | H₃PO₃ | Requires 3 equivalents of carboxylic acid per equivalent of PCl₃. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Often used for smaller-scale or milder reactions. orgsyn.org |

Evolution of Synthetic Routes to Aromatic Acid Chlorides

While classic methods are broadly applicable, the synthesis of aromatic acid chlorides has seen the development of more specialized industrial routes. One significant method involves the reaction of aromatic compounds that have a trichloromethyl (-CCl₃) group with either water or a carboxylic acid. wikipedia.orggoogle.com For instance, benzoyl chloride can be produced from benzotrichloride (B165768) by reacting it with water or benzoic acid. wikipedia.org This approach leverages readily available industrial feedstocks.

Another evolved pathway is the direct, free-radical chlorination of substituted benzaldehydes. google.com This method allows for the conversion of an aldehyde functional group directly to an acid chloride. sciencemadness.org Furthermore, processes have been developed for the simultaneous preparation of aromatic and aliphatic acid chlorides by reacting an aromatic compound containing a trichloromethyl group with an aliphatic carboxylic acid anhydride (B1165640). google.com These advancements often focus on improving yield, purity, and economic viability on a large scale. The development of the Yamaguchi esterification, which uses the related 2,4,6-trichlorobenzoyl chloride, underscores the importance of highly functionalized benzoyl chlorides as reagents in modern organic synthesis for creating complex molecules like macrolides. nih.govwikipedia.orgsantiago-lab.comresearchgate.net

Proposed Synthetic Pathways to 2,3,6-Trichlorobenzoyl Chloride

The synthesis of the specific isomer this compound is primarily conceptualized as starting from its corresponding carboxylic acid, a common strategy for acyl chlorides.

Synthesis from 2,3,6-Trichlorobenzoic Acid and Chlorinating Agents

The most direct and widely practiced method for synthesizing an aromatic acid chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent. openstax.org For this compound, the logical precursor is 2,3,6-trichlorobenzoic acid. This conversion can be effectively achieved by refluxing the acid in thionyl chloride (SOCl₂). santiago-lab.comwikipedia.org This method is well-documented for the synthesis of the isomeric 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and is directly analogous for the 2,3,6-isomer. santiago-lab.comwikipedia.orgresearchgate.net The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.org

Alternative Precursors and Reaction Conditions

The synthesis of the necessary precursor, 2,3,6-trichlorobenzoic acid, is a critical step. A documented route to obtaining this acid with a high isomeric purity involves the multi-step transformation of more basic starting materials. google.com One such process begins with the chlorination of o-chlorotoluene or toluene (B28343) to produce trichlorotoluene. google.com This is followed by an oxidation step to yield trichlorobenzoic acid, with the process preserving a high content of the desired 2,3,6-isomer. google.com

Another potential, though less direct, pathway could involve the reaction of 2,3,6-trichlorobenzaldehyde (B1582093) with a chlorinating agent in the presence of a free-radical initiator, a method used for other substituted benzoyl chlorides. google.com Similarly, the reaction of 1,2,4-trichloro-3-(trichloromethyl)benzene with a controlled amount of water or alcohol could theoretically yield the target acid chloride, based on general methods for converting -CCl₃ groups to -COCl groups. google.com

Table 2: Proposed Synthetic Pathways for this compound

| Pathway | Precursor | Reagents & Conditions | Principle |

|---|---|---|---|

| Direct Chlorination of Acid | 2,3,6-Trichlorobenzoic Acid | Thionyl chloride (SOCl₂), reflux. santiago-lab.comwikipedia.org | Standard conversion of a carboxylic acid to an acid chloride. openstax.org |

| Precursor Synthesis | o-Chlorotoluene | 1. Chlorination to form trichlorotoluene. 2. Oxidation to form 2,3,6-trichlorobenzoic acid. google.com | Builds the substituted aromatic ring and correct functional group. |

| Alternative Pathway | 2,3,6-Trichlorobenzaldehyde | Chlorine, free-radical initiator. google.com | Direct conversion of an aldehyde to an acid chloride. sciencemadness.org |

Considerations for Stereochemical Control and Regioselectivity

For the synthesis of this compound, stereochemistry is not a factor as the molecule is achiral and does not possess any stereocenters.

However, regioselectivity is of paramount importance. The precise placement of the three chlorine atoms on the benzene (B151609) ring at positions 2, 3, and 6 defines the compound and its chemical properties. The synthetic strategy must therefore be designed to control this substitution pattern. In the synthesis of the 2,3,6-trichlorobenzoic acid precursor, starting with o-chlorotoluene helps to direct the subsequent chlorination steps to yield a high proportion of the desired 2,3,6-isomer. google.com Controlling the regiochemical outcome is a common challenge in aromatic chemistry, and the choice of starting materials and reaction conditions is crucial for maximizing the yield of the correct isomer over other potential products, such as 2,4,5- or 3,4,5-trichlorinated compounds. google.com

Methodological Advancements in Scale-Up and Process Optimization

The industrial production of this compound is a critical step in the synthesis of various agrochemicals, most notably the herbicide Dicamba. Consequently, significant research has been dedicated to advancing the methodologies for its synthesis, focusing on scalability, efficiency, and purity. The primary and most established synthetic route involves the chlorination of 2,3,6-trichlorobenzoic acid using a suitable chlorinating agent. vulcanchem.com Methodological advancements have centered on optimizing this core reaction and the subsequent purification steps to meet the demands of large-scale industrial production.

The conversion of 2,3,6-trichlorobenzoic acid to its corresponding acyl chloride is typically achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. vulcanchem.com Research in process optimization has focused on catalyst selection, reaction conditions, and minimizing by-product formation to enhance yield and selectivity.

Patented methods highlight the importance of catalyst systems in the synthesis of the precursor, 2,3,6-trichlorobenzoic acid, which directly impacts the purity of the final benzoyl chloride product. For instance, the synthesis of 2,3,6-trichlorobenzoic acid via the oxidation of 2,3,6-trichlorotoluene (B1206156) in the presence of specific catalysts is designed to produce a high-purity intermediate, which simplifies the subsequent chlorination and purification steps. patsnap.com The efficiency of these processes is marked by high conversion rates and yields, making them suitable for industrial application. patsnap.com

While specific catalysts for the direct chlorination of 2,3,6-trichlorobenzoic acid are often proprietary, analogous processes for other chlorinated benzoyl chlorides offer insights into potential optimization strategies. For example, in the preparation of 2-chlorobenzoyl chloride, the use of a catalytic amount of phosphorus pentachloride (PCl₅) was found to significantly reduce reaction times and improve yields to over 90%, with purities exceeding 95%. google.com Such catalytic approaches, which avoid the need for large excesses of reagents and harsh conditions, are central to modern, cost-effective, and environmentally conscious process optimization.

Table 1: Comparison of Chlorination Reagents and Conditions

| Reagent | Typical Conditions | Advantages | Key Research Findings |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Often used as both reagent and solvent, reflux temperature. | Volatile by-products (SO₂ and HCl) are easily removed. | A standard, effective method for converting carboxylic acids to acyl chlorides. vulcanchem.com |

| Phosphorus Pentachloride (PCl₅) | Used in catalytic amounts with chlorine gas. | Can significantly reduce reaction times and improve yields in related syntheses. | Shown to produce >90% yield and >95% purity for 2-chlorobenzoyl chloride. google.com |

| **Oxalyl Chloride ((COCl)₂) ** | Typically used with a catalyst like DMF in an inert solvent. | Reaction is often cleaner with fewer side products. | Generally used in lab-scale synthesis due to cost; less common in large-scale industrial processes. |

The purification of this compound from the crude reaction mixture is paramount to ensure its quality for subsequent use. The primary method for isolating the product after the reaction is distillation under reduced pressure. This technique is effective due to the relatively high boiling point of the product and allows for the separation from lower-boiling impurities and any excess chlorinating agent.

Advancements in purification often relate to the isolation of the precursor acid, as its purity dictates the final product quality. A key challenge in the synthesis of 2,3,6-trichlorobenzoic acid is its separation from other isomers, such as the 2,4,5- and 2,3,4-trichlorobenzoic acids, which are common by-products. google.com An innovative and economical separation technique has been developed that avoids costly solvents and complex recrystallization procedures. google.com This patented method involves treating a mixture of trichlorobenzoic acid isomers with a specific amount of a base, such as a lower-alkyl amine (e.g., diethanolamine (B148213) or dimethylamine), in an aqueous solution. google.com

This process leverages the fact that 2,3,6-trichlorobenzoic acid is a stronger acid than its isomers. By using a stoichiometric equivalent of base relative to the amount of the desired 2,3,6-isomer, it is selectively converted into its highly water-soluble salt. google.com The less acidic isomers remain as undissolved acids and can be easily removed by filtration. google.com The substantially pure 2,3,6-trichlorobenzoic acid is then recovered from the filtrate by acidification with a strong mineral acid, followed by filtration of the precipitated product. google.com This method can yield 2,3,6-trichlorobenzoic acid with a purity exceeding 95%. google.com The high purity of this starting material significantly simplifies the final purification of this compound, which can then be achieved through straightforward distillation.

Table 2: Summary of Purification Techniques

| Technique | Target Compound | Description | Achieved Purity |

|---|---|---|---|

| Fractional Distillation | This compound | Performed under reduced pressure to separate the product from impurities and unreacted reagents. | High purity suitable for industrial use. |

| Selective Salt Formation & Filtration | 2,3,6-Trichlorobenzoic acid (Precursor) | Treatment with a stoichiometric amount of base (e.g., diethanolamine) in water to selectively dissolve the 2,3,6-isomer as a salt, followed by filtration to remove other isomers. google.com | >95% google.com |

| Acidification & Precipitation | 2,3,6-Trichlorobenzoic acid (Precursor) | The aqueous salt solution is acidified with a strong mineral acid to precipitate the pure acid, which is then isolated by filtration. google.com | >95% google.com |

Reactivity and Reaction Mechanisms of 2,3,6 Trichlorobenzoyl Chloride

General Acyl Chloride Reactivity Principles

Acyl chlorides are among the most reactive derivatives of carboxylic acids. Their primary mode of reaction is nucleophilic acyl substitution. libretexts.orglibretexts.org This process is not a single-step displacement like an S_N2 reaction but rather a two-step mechanism involving an intermediate. libretexts.org

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This addition step breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com In the second step, the carbon-oxygen double bond is reformed by the elimination of the leaving group, which in this case is a chloride ion. masterorganicchemistry.com The net result is the substitution of the chloride with the incoming nucleophile. libretexts.org Due to the high reactivity of the C-Cl bond and the stability of the departing chloride anion, acid chlorides are effective acylating agents.

General Mechanism of Nucleophilic Acyl Substitution

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. |

| 2. Tetrahedral Intermediate Formation | The C=O pi bond breaks, forming a short-lived tetrahedral alkoxide intermediate. |

| 3. Leaving Group Elimination | The C=O bond reforms, expelling the chloride ion as the leaving group. |

| 4. Product Formation | The final substituted acyl product is formed. |

The three chlorine atoms on the benzoyl chloride ring profoundly influence the reactivity of the acyl group. Chlorine atoms are strongly electronegative, and they withdraw electron density from the carbonyl carbon via the inductive effect. This withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles. libretexts.orglibretexts.org Therefore, acid chlorides are generally more reactive than other carboxylic acid derivatives like amides. libretexts.org

In the specific case of 2,3,6-trichlorobenzoyl chloride, the substitution pattern is critical. The chlorine atoms at positions 2 and 6 exert significant steric hindrance around the carbonyl group. vulcanchem.comnih.gov This steric bulk can impede the approach of a nucleophile, potentially slowing down the rate of reaction compared to less hindered acyl chlorides. nih.gov This contrasts with its more commonly used isomer, 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), where the symmetric placement of chlorine atoms also provides steric and electronic activation but has become the standard for specific coupling reactions like the Yamaguchi esterification. numberanalytics.comwikipedia.orgwikipedia.org

Comparative Properties of Trichlorobenzoyl Chloride Isomers

| Feature | This compound | 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) |

|---|---|---|

| Substitution Pattern | Asymmetric (ortho, meta, ortho) | Symmetric (ortho, para, ortho) |

| Steric Hindrance | High, due to two ortho-substituents. vulcanchem.com | High, due to two ortho-substituents. numberanalytics.com |

| Electronic Effect | Strong inductive withdrawal from Cl at C2, C3, C6, enhancing carbonyl electrophilicity. | Strong inductive withdrawal from Cl at C2, C4, C6, enhancing carbonyl electrophilicity. numberanalytics.com |

| Primary Application | Precursor for certain herbicides. nih.gov | Widely used in Yamaguchi esterification for synthesizing complex esters and macrolides. researchgate.netnih.govsantiago-lab.com |

Esterification and Amidation Reactions Involving this compound

While acyl chlorides are classic reagents for forming esters and amides, specific documented applications of this compound for these purposes are not prevalent in the surveyed literature. Much of the research in this area focuses on the 2,4,6-isomer due to its effectiveness in the Yamaguchi protocol. researchgate.netresearchgate.net

Esterification would proceed via the nucleophilic attack of an alcohol on the carbonyl carbon of this compound. pearson.com A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl byproduct that is formed. While no specific examples with diverse alcohols are readily available, it is expected that the reaction would be highly sensitive to the steric bulk of the alcohol substrate due to the significant hindrance from the two ortho-chlorine atoms of the acyl chloride. Primary alcohols would likely react more readily than secondary or tertiary alcohols.

Similarly, amidation involves the reaction of this compound with a primary or secondary amine. The reaction mechanism is analogous to esterification. Two equivalents of the amine are generally required: one to act as the nucleophile and the second to act as a base to neutralize the liberated HCl. The steric hindrance of the acyl chloride would again be a major factor influencing the reaction rate and yield, likely favoring less hindered amines.

Detailed mechanistic studies on the coupling efficiency and selectivity of this compound are not widely published. However, based on studies of related sterically hindered benzoyl chlorides, certain mechanistic pathways can be considered. nih.gov

For highly hindered acyl chlorides reacting in weakly nucleophilic solvents, a cationic reaction pathway (S_N1-like) involving the formation of a benzoyl cation intermediate can become competitive with the standard addition-elimination mechanism. nih.gov Trapping experiments would be necessary to confirm the presence of such an intermediate. The efficiency of any coupling reaction would be a trade-off between the electronic activation provided by the three chlorine atoms and the severe steric hindrance they impose. It is plausible that the steric factor is the primary reason for the compound's limited use as a coupling reagent in complex synthesis, in contrast to the widespread adoption of its 2,4,6-isomer. nih.govthieme-connect.com

Formation of Anhydrides and Other Carboxylic Acid Derivatives

Synthesis of Symmetric and Mixed Anhydrides

The reaction of a carboxylic acid with an acyl chloride, such as this compound, in the presence of a base like triethylamine, leads to the formation of a mixed anhydride (B1165640). organic-chemistry.orgwikipedia.org This mixed anhydride is typically not isolated but generated in situ as a highly reactive intermediate for subsequent reactions, such as esterification or amidation. organic-chemistry.orgenamine.net

The general mechanism involves the deprotonation of a carboxylic acid (R-COOH) by the base, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This addition-elimination reaction results in the formation of the mixed anhydride and the chloride salt of the base.

While the primary product is the mixed anhydride, the formation of symmetric anhydrides can occur under certain conditions. For instance, in reactions involving aliphatic carboxylic acids, slight differences in reactivity can lead to the formation of symmetric aliphatic anhydrides as a secondary pathway. organic-chemistry.org This is attributed to aliphatic carboxylates being stronger nucleophiles than their aromatic counterparts. organic-chemistry.org However, specific studies detailing the controlled synthesis of either symmetric or mixed anhydrides of 2,3,6-trichlorobenzoic acid for isolation are not extensively covered in the available literature, which largely focuses on the 2,4,6-isomer. wikipedia.orgenamine.net

Exploration of Thioesterification and Related Transformations

Thioesters are significant compounds in organic synthesis and biochemistry, and their preparation can be achieved using acyl chlorides. One effective method proceeds via a mixed carboxylic 2,4,6-trichlorobenzoic anhydride intermediate, which reacts with a thiol in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). oup.com This methodology, extensively detailed for the 2,4,6-isomer, provides a framework for understanding the potential thioesterification reactions of this compound.

The reaction mechanism consists of two main steps:

Mixed Anhydride Formation: A carboxylic acid reacts with trichlorobenzoyl chloride and triethylamine to form the mixed anhydride. oup.com

Thiolysis: The mixed anhydride is then treated with a thiol and DMAP. The thiol attacks the activated acyl group to form the desired thioester. oup.com

This method is effective for a wide range of aliphatic, aromatic, and heterocyclic thiols and is successful even with sterically hindered substrates. oup.com The reaction typically proceeds rapidly at room temperature. oup.com

The following data table illustrates the synthesis of various thioesters using the closely related 2,4,6-trichlorobenzoyl chloride, demonstrating the general applicability of this method.

| Carboxylic Acid | Thiol | Product | Yield (%) |

|---|---|---|---|

| 2-Methylpentanoic acid | 2-Methyl-2-propanethiol | S-t-Butyl 2-methylpentanethioate | 86 |

| Pivalic acid (2,2-Dimethylpropanoic acid) | 2-Methyl-2-propanethiol | S-t-Butyl 2,2-dimethylpropanethioate | 85 |

| Benzoic acid | Benzenethiol | S-Phenyl benzenethioate | 98 |

| Benzoic acid | 2-Methyl-2-propanethiol | S-t-Butyl benzenethioate | 95 |

| 3-Pyridinecarboxylic acid | Benzenethiol | S-Phenyl 3-pyridinethiocarboxylate | 96 |

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Reactions

The Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgrsc.org this compound can serve as the acylating agent in this electrophilic aromatic substitution reaction.

Reactivity as an Acylating Agent towards Aromatic Systems

In a Friedel-Crafts acylation, this compound would react with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. wikipedia.orglibretexts.org This acylium ion is stabilized by resonance. The aromatic ring, acting as a nucleophile, then attacks the acylium ion, passing through a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org Finally, deprotonation of the arenium ion by a weak base (like AlCl₄⁻) restores the aromaticity of the ring and yields the final ketone product, a (2,3,6-trichlorophenyl)ketone. youtube.com

A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the initial aromatic substrate due to the electron-withdrawing nature of the carbonyl group. wikipedia.org This deactivation prevents subsequent acylation reactions, leading to monoacylated products. wikipedia.org

Applications of 2,3,6 Trichlorobenzoyl Chloride in Advanced Organic Synthesis

Development of Novel Reagents and Catalytic Systems

Derivatization for Enhanced Reactivity or Selectivity

There is currently no available research data detailing the derivatization of 2,3,6-trichlorobenzoyl chloride to enhance its reactivity or selectivity in organic synthesis.

Exploration of Catalytic Facilitation of Reactions

There is currently no available research data on the exploration of catalysts to facilitate reactions involving this compound.

Spectroscopic and Structural Characterization of 2,3,6 Trichlorobenzoyl Chloride and Its Derivatives

Advanced Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopic methods are fundamental to the characterization of 2,3,6-trichlorobenzoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon and proton framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and known substituent effects.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two adjacent protons on the benzene (B151609) ring (H-4 and H-5). These protons form an AX spin system and will appear as a pair of doublets due to coupling with each other. The electron-withdrawing effects of the three chlorine atoms and the benzoyl chloride group will deshield these protons, causing them to resonate at a relatively low field (high ppm value), likely in the range of 7.0-8.0 ppm. For comparison, the aromatic protons of the related 2,3,6-trichlorophenol (B165527) appear at 7.18 and 7.00 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, one for each carbon atom in the molecule, due to the molecule's asymmetry.

The carbonyl carbon of the acyl chloride group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm.

The six aromatic carbons will have shifts determined by the substitution pattern. The carbons directly bonded to chlorine atoms (C-2, C-3, C-6) will be significantly influenced by the halogen's electronegativity and anisotropic effects. The remaining carbons (C-1, C-4, C-5) will also have distinct chemical shifts. Predicted shifts for aromatic carbons in chlorinated benzene derivatives generally fall within the 120-140 ppm range.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-8.0 | Doublet | Aromatic H (H-4 or H-5) |

| ¹H | ~7.0-8.0 | Doublet | Aromatic H (H-4 or H-5) |

| ¹³C | ~165-170 | Singlet | C=O |

| ¹³C | ~120-140 | Singlet | Aromatic Carbons (6 signals) |

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups within a molecule. nih.gov These two methods are complementary, as the selection rules governing them differ; some vibrations may be active in IR but not Raman, and vice versa. illinois.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands.

C=O Stretch: The most prominent feature is expected to be a very strong absorption band from the carbonyl (C=O) stretching vibration of the acyl chloride group. For acid chlorides, this band typically appears in the region of 1770-1815 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the chlorine substituents may shift this frequency slightly.

C-C Aromatic Stretch: In-ring carbon-carbon stretching vibrations are expected to produce moderate to weak bands in the 1400-1600 cm⁻¹ region.

C-H Aromatic Stretch: The C-H stretching of the two aromatic protons will likely appear as weak bands above 3000 cm⁻¹.

C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch will be present, it is often weaker in Raman than in IR. Conversely, the aromatic C-C ring vibrations and the C-Cl symmetric stretches are often strong and well-defined in the Raman spectrum, aiding in the structural confirmation. A detailed study on trans-3-chloropropenoyl chloride utilized both IR and Raman spectroscopy to distinguish between different conformers of the molecule. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Weak-Medium |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | 1770 - 1815 | Very Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium |

| C-Cl Stretch | 600 - 850 | 600 - 850 | Strong |

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₂Cl₄O), the monoisotopic mass is 241.886 Da. uni.lu

The mass spectrum is expected to show a complex molecular ion region due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). With four chlorine atoms, the molecular ion peak will be a cluster of peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity pattern.

Key fragmentation pathways for acyl chlorides include:

Loss of Chlorine Radical: Cleavage of the C-Cl bond of the acyl chloride function to form the [M-Cl]⁺ ion. This would correspond to the 2,3,6-trichlorobenzoyl cation.

Loss of Carbon Monoxide: Subsequent loss of a neutral CO molecule from the benzoyl cation (a common fragmentation for aromatic aldehydes and ketones) to yield a trichlorophenyl cation.

Loss of Acyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z (for ³⁵Cl isotope) | Ion Structure | Notes |

|---|---|---|

| 242 | [C₇H₂Cl₄O]⁺ | Molecular Ion (M⁺). Will appear as a cluster of isotopic peaks. |

| 207 | [C₇H₂Cl₃O]⁺ | Loss of a chlorine radical from the acyl chloride group ([M-Cl]⁺). |

| 179 | [C₆H₂Cl₃]⁺ | Loss of CO from the [M-Cl]⁺ fragment. |

X-ray Crystallography of Crystalline Derivatives

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

No crystal structures for derivatives of this compound are currently available in open literature. However, studies on derivatives of related isomers, such as 3,5-dichlorobenzoyl chloride, provide a model for the type of analysis that can be performed. For instance, the crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide have been determined. sigmaaldrich.com

For a hypothetical crystalline derivative of this compound, such as an amide or ester, X-ray diffraction would determine the dihedral angle between the plane of the benzene ring and the plane of the derivative functional group (e.g., the amide or ester plane). This conformation is influenced by steric hindrance from the ortho-substituents (the chlorine atoms at positions 2 and 6) and by intermolecular packing forces. The significant steric bulk at these positions would likely force the carbonyl group of the derivative out of the plane of the aromatic ring.

The analysis of the crystal packing of a derivative reveals the non-covalent interactions that form the extended solid-state architecture. For derivatives of this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: Amide or ester derivatives could participate in hydrogen bonding. For example, in an amide derivative, N-H···O=C hydrogen bonds are a common and strong interaction that can dictate the packing motif.

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, interacting with Lewis basic sites like carbonyl oxygens or other chlorine atoms on adjacent molecules.

π-π Stacking: The electron-deficient trichlorinated aromatic rings could engage in π-π stacking interactions with other aromatic rings, contributing to the stability of the crystal lattice.

These interactions collectively determine the crystal's density, melting point, and other macroscopic properties. A detailed crystallographic study would provide precise measurements of the distances and angles of these interactions, offering a complete picture of the molecule's behavior in the solid state.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The purity of this compound and the progress of reactions involving this compound are critical parameters in its synthesis and application. Chromatographic techniques are indispensable for these analytical challenges, providing the necessary separation and quantification of the target analyte and its related impurities or derivatives.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust and reliable chromatographic methods is essential for the accurate assessment of this compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its matrix.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its high resolution and sensitivity, it is well-suited for the purity assessment of this compound and for monitoring its formation during synthesis.

Method Development Considerations:

Column Selection: A mid-polarity capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX), is often suitable for the separation of chlorinated aromatic compounds. The choice of column dimensions (length, internal diameter, and film thickness) will influence the resolution and analysis time.

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. For this compound, an injector temperature in the range of 250-280°C is typically appropriate. The detector temperature is usually set slightly higher than the final oven temperature to prevent condensation of the analytes. A flame ionization detector (FID) is commonly used for its robustness and wide linear range for organic compounds.

Oven Temperature Program: A temperature-programmed analysis is generally employed to achieve good separation of compounds with a range of boiling points. The program typically starts at a lower temperature to resolve volatile impurities and then ramps up to elute the main component and any less volatile byproducts.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas, with the flow rate optimized for the best separation efficiency.

Purity Assessment: For purity assessment, a sample of this compound is dissolved in a suitable organic solvent (e.g., hexane, dichloromethane) and injected into the GC system. The peak area of this compound relative to the total area of all peaks provides a measure of its purity.

Reaction Monitoring: To monitor the progress of a reaction involving this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC. This allows for the determination of the consumption of starting materials and the formation of products over time.

Table 1: Illustrative GC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 260°C |

| Detector Temperature | 280°C |

| Oven Program | 80°C (hold for 2 min), ramp to 240°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a reactive compound like this compound, derivatization is often necessary to convert it into a more stable derivative for HPLC analysis.

Derivatization: The acyl chloride group of this compound is highly reactive and can be readily derivatized with a nucleophile, such as an alcohol or an amine, to form a stable ester or amide. This derivatization step not only improves the stability of the analyte but can also be used to introduce a chromophore for enhanced UV detection. For instance, reaction with an aromatic amine can yield a derivative with strong UV absorbance.

Method Development Considerations:

Column Selection: A reversed-phase column, such as a C18 or C8 column, is typically used for the separation of the derivatized this compound. The choice of column will depend on the polarity of the derivative.

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the derivative from other components in the sample. The pH of the aqueous component of the mobile phase may need to be controlled with a buffer to ensure consistent retention times.

Detector: A UV detector is commonly used for HPLC analysis, with the detection wavelength set to the absorbance maximum of the derivative.

Table 2: Illustrative HPLC Method Parameters for the Analysis of a Derivatized this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or λmax of the derivative) |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound and its derivatives, hyphenated techniques that couple a chromatographic separation method with a powerful detection technique like mass spectrometry (MS) are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS. It is a definitive technique for the identification and quantification of volatile and semi-volatile compounds in complex matrices.

Analysis of this compound: In GC-MS analysis, the sample is introduced into the GC, where the components are separated. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. Electron impact (EI) is a common ionization technique used in GC-MS. wisc.edu

Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and its fragments will be observed, with the relative abundances of the isotopes (³⁵Cl and ³⁷Cl) determining the pattern. Key fragmentation pathways would likely involve the loss of the chlorine atom from the benzoyl group (M-Cl)⁺ and the loss of the carbonyl group (M-CO)⁺. The fragmentation pattern provides crucial structural information for identification. whitman.edulibretexts.org

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Fragment | Description | Predicted m/z (for ³⁵Cl isotopes) |

| [C₇H₂Cl₃O]⁺ | Molecular Ion | 223 |

| [C₇H₂Cl₂O]⁺ | Loss of a Chlorine atom | 188 |

| [C₆H₂Cl₃]⁺ | Loss of Carbonyl group | 195 |

| [C₆H₂Cl₂]⁺ | Loss of Carbonyl and a Chlorine atom | 160 |

Note: The m/z values will show characteristic isotopic patterns due to the presence of chlorine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the technique of choice for the analysis of non-volatile, polar, or thermally labile compounds. As with HPLC, direct analysis of this compound by LC-MS is challenging due to its reactivity. Therefore, derivatization is typically employed.

Analysis of Derivatives: The stable derivatives of this compound can be readily separated by LC and detected by MS. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecular ions with minimal fragmentation. This is particularly useful for confirming the molecular weight of the derivative.

Complex Mixture Analysis: LC-MS is highly effective for analyzing complex mixtures, such as reaction monitoring samples or environmental samples where derivatives of this compound might be present. The high sensitivity and selectivity of LC-MS allow for the detection and quantification of these compounds at very low concentrations. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation of unknown derivatives by analyzing the fragmentation of a selected precursor ion.

The strategic application of these chromatographic and hyphenated techniques provides a comprehensive toolkit for the detailed characterization and quality control of this compound and its derivatives, ensuring their suitability for their intended applications.

Theoretical and Computational Chemistry Studies on 2,3,6 Trichlorobenzoyl Chloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3,6-trichlorobenzoyl chloride, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformal Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like this compound, which has a rotatable bond between the benzene (B151609) ring and the carbonyl group, a conformational analysis is necessary.

This analysis would explore the rotational barrier around the C(aryl)-C(carbonyl) bond. It is expected that the planarity of the benzoyl chloride moiety would be influenced by the presence of the ortho-substituted chlorine atoms. For instance, in a related compound, 2,6-dichlorobenzoyl chloride, calculations have shown that the preferred conformation is one where the carbonyl group is perpendicular to the plane of the benzene ring. researchgate.net This is due to the steric hindrance imposed by the two chlorine atoms in the ortho positions. A similar, though perhaps less pronounced, effect would be anticipated for this compound due to the chlorine at the 2- and 6-positions.

A computational study would generate data such as the following hypothetical table for the most stable conformer of this compound:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

| C(aryl)-C(carbonyl) bond length | e.g., 1.50 Å |

| C=O bond length | e.g., 1.19 Å |

| C-Cl (carbonyl) bond length | e.g., 1.79 Å |

| C(aryl)-C(carbonyl)-O-Cl dihedral angle | e.g., 90° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the electron-withdrawing nature of the chlorine atoms and the carbonyl group would be expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals would also be of interest. The LUMO is likely to be centered on the carbonyl carbon, making it the primary site for nucleophilic attack.

Computational studies on related substituted benzoyl derivatives have utilized FMO analysis to understand their electronic properties and potential biological activity. nih.gov A similar study on this compound would yield the following type of data:

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | e.g., -7.5 |

| LUMO | e.g., -1.2 |

| HOMO-LUMO Gap | e.g., 6.3 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the energetic landscape of a chemical reaction, providing detailed insights into the reaction mechanism.

Prediction of Kinetic and Thermodynamic Parameters

By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of the reaction. This, in turn, allows for the prediction of reaction rate constants. Thermodynamic parameters such as the enthalpy and Gibbs free energy of the reaction can also be calculated, indicating whether a reaction is favorable and to what extent it will proceed. Studies on the solvolysis of substituted benzoyl chlorides have correlated calculated bond dissociation energies with reaction rates, demonstrating the predictive power of these computational methods. researchgate.net

Table 3: Hypothetical Calculated Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound

| Parameter | Calculated Value |

| Activation Energy (Ea) | e.g., 15 kcal/mol |

| Enthalpy of Reaction (ΔH) | e.g., -10 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | e.g., -12 kcal/mol |

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

By systematically studying a series of related compounds, it is possible to establish relationships between their structure and their reactivity or biological activity.

QSAR studies aim to build mathematical models that correlate chemical structure with a specific activity. For a compound like this compound, a QSAR model could be developed to predict its potential toxicity or its efficacy as an intermediate in the synthesis of biologically active molecules. Descriptors used in such models often include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP). Theoretical studies on polychlorinated aromatic compounds have successfully used computational methods to predict their binding to biological macromolecules, which can be a key component of their mechanism of toxicity. nih.gov

A QSAR study involving this compound would involve calculating a range of molecular descriptors and correlating them with experimentally determined activities of a series of analogous compounds.

Correlation of Structural Features with Chemical Behavior

The chemical behavior of this compound is fundamentally dictated by the interplay of its constituent functional groups: the reactive acyl chloride moiety and the electron-withdrawing chlorine atoms substitutionally patterned on the benzene ring. Computational methods, such as Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, electronic properties, and spectroscopic signatures, which collectively inform our understanding of the molecule's reactivity.

The geometry of this compound, optimized through computational calculations, would reveal key bond lengths and angles. The C-Cl bonds, due to the high electronegativity of chlorine, are polarized, inducing a significant effect on the electron distribution within the benzene ring. The positioning of chlorine atoms at the 2, 3, and 6 positions creates a unique electronic environment. The chlorine at the ortho (2 and 6) positions exert a strong inductive electron-withdrawing effect and a weaker, resonance-based electron-donating effect. The chlorine at the meta (3) position primarily contributes through an inductive effect. This substitution pattern leads to a highly electron-deficient aromatic ring.

The acyl chloride group (-COCl) is an exceptionally strong electron-withdrawing group and a potent electrophile. The carbon atom of the carbonyl group is highly susceptible to nucleophilic attack, a characteristic feature of acyl chlorides. Computational analysis of the electrostatic potential (ESP) map would visualize the electron distribution, highlighting the electrophilic nature of the carbonyl carbon and the regions of negative potential around the oxygen and chlorine atoms.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. For this compound, the LUMO is expected to be localized predominantly on the acyl chloride group and the aromatic ring, indicating the sites most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a determinant of the molecule's kinetic stability.

Illustrative calculated properties for this compound are presented in the table below. These values are hypothetical and serve to demonstrate the type of data that would be obtained from computational analysis.

| Calculated Parameter | Hypothetical Value | Significance |

| C=O Bond Length | 1.19 Å | Indicates a strong double bond character. |

| C-Cl (acyl) Bond Length | 1.80 Å | A relatively long and weak bond, prone to cleavage. |

| C-Cl (ring) Bond Lengths | 1.73 - 1.74 Å | Reflects the influence of the aromatic system. |

| Mulliken Charge on Carbonyl Carbon | +0.75 e | Highlights the high electrophilicity of this site. |

| HOMO-LUMO Energy Gap | 4.5 eV | Suggests moderate kinetic stability. |

These structural and electronic features collectively suggest that this compound is a highly reactive compound, prone to nucleophilic acyl substitution reactions. The electron-deficient nature of the aromatic ring also influences its reactivity in electrophilic aromatic substitution reactions, which would be significantly deactivated.

Computational Design of Functionalized Derivatives

The computational design of functionalized derivatives of this compound can be systematically approached by introducing various substituents at the unoccupied 4 and 5 positions of the benzene ring. The goal of such in silico design is to modulate the reactivity and properties of the parent molecule for specific applications.

Computational screening of a virtual library of derivatives can be performed to predict how different functional groups would alter the molecule's electronic and steric properties. For instance, introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) would be expected to increase the electron density of the aromatic ring. This would, in turn, influence the reactivity of the acyl chloride group and the susceptibility of the ring to further substitution. Conversely, adding further electron-withdrawing groups (EWGs) like a nitro group (-NO2) would further decrease the ring's electron density, enhancing the electrophilicity of the carbonyl carbon.

The table below illustrates a hypothetical computational screening of derivatives of this compound, showcasing the predicted impact of different functional groups on key molecular descriptors.

| Derivative | Substituent at C4 | Substituent at C5 | Predicted Change in Carbonyl Carbon Electrophilicity | Predicted Change in HOMO-LUMO Gap |

| Derivative A | -OCH3 | H | Decreased | Decreased |

| Derivative B | H | -NO2 | Increased | Decreased |

| Derivative C | -NH2 | H | Significantly Decreased | Decreased |

| Derivative D | -CN | H | Increased | Significantly Decreased |

The design process would involve a multi-parameter optimization. For example, if the objective is to create a derivative with enhanced thermal stability, computational models can predict bond dissociation energies. If the goal is to design a precursor for a specific polymer, steric factors and intermolecular interactions can be modeled.

Through such computational design, it is possible to virtually synthesize and evaluate a vast number of derivatives, prioritizing the most promising candidates for actual laboratory synthesis. This approach significantly accelerates the discovery and development of new chemical entities with desired properties, while minimizing experimental costs and waste.

Environmental Chemistry of 2,3,6 Trichlorobenzoyl Chloride

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2,3,6-trichlorobenzoyl chloride, this would primarily involve reactions with water (hydrolysis) and degradation by sunlight (photolysis).

Hydrolysis under Various pH Conditions

As an acyl chloride, this compound is expected to be highly reactive towards water, leading to its rapid hydrolysis to form 2,3,6-trichlorobenzoic acid and hydrochloric acid. The rate of this reaction is generally influenced by pH. However, a detailed search of scientific databases and literature reveals a lack of specific experimental studies quantifying the hydrolysis rates and half-life of this compound under varying pH conditions.

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. In the environment, this can occur in water bodies or in the atmosphere. For chlorinated aromatic compounds, photolysis can be a significant degradation pathway. nih.gov However, there are no specific studies available that detail the photolytic degradation mechanisms, quantum yields, or the nature of the resulting photoproducts for this compound in either aquatic or atmospheric environments. Research on related trichlorobenzenes suggests they are removed from the air by reacting with photochemically produced hydroxyl radicals, with half-lives that can be on the order of weeks, indicating a potential for long-range atmospheric transport. cdc.gov

Biotransformation and Biodegradation Studies (non-toxicological)

Biotransformation and biodegradation involve the breakdown of a chemical by living organisms, primarily microorganisms. These processes are crucial in determining the ultimate fate and persistence of organic compounds in the environment.

Microbial Degradation Processes (excluding ecological impact)

No specific studies on the microbial degradation of this compound were found in the reviewed literature. Due to its expected rapid hydrolysis to 2,3,6-trichlorobenzoic acid, it is likely that microbial degradation would primarily act on this hydrolysis product. Studies on the biodegradation of trichlorobenzenes, a related class of compounds, indicate that they are generally expected to biodegrade slowly in water, with the rate decreasing as the degree of chlorination increases. cdc.gov Aerobic biodegradation of these compounds is often slow, while reductive dechlorination can occur under anaerobic conditions. cdc.gov

Identification of Non-Hazardous Transformation Products (excluding specific toxicity)

The primary and immediate transformation product of this compound in the presence of water is anticipated to be 2,3,6-trichlorobenzoic acid. Beyond this initial hydrolysis, no studies have been identified that characterize further non-hazardous transformation products resulting from either abiotic or biotic degradation of this compound itself. Research on other chlorinated compounds suggests that degradation can proceed through dechlorination and ring cleavage, but specific pathways for this isomer are not documented.

Environmental Fate and Persistence Considerations (non-exposure assessment)

The environmental fate of a chemical describes its transport and transformation in various environmental compartments (air, water, soil, and biota). Persistence refers to the length of time a chemical remains in a particular environment.

Volatilization and Adsorption Characteristics

The potential for a chemical to be transported through the atmosphere is related to its volatility, while its tendency to bind to soil and sediment is described by its adsorption characteristics.

Volatilization:

Limited direct data exists for the vapor pressure of this compound. However, information for a closely related isomer, 2,4,6-trichlorobenzoyl chloride, reports a vapor pressure of 0.00302 mmHg at 25°C. chembk.com This low vapor pressure suggests that while some volatilization may occur, the compound is not expected to be highly volatile under normal environmental conditions. The tendency of acid chlorides to react with atmospheric moisture to form the corresponding carboxylic acid—in this case, 2,3,6-trichlorobenzoic acid—is a significant factor that would limit its persistence in the atmosphere in its original form. sciencemadness.org

Adsorption:

The adsorption of this compound to soil and sediment is complex due to its reactivity. Upon contact with water in the soil matrix, it is expected to rapidly hydrolyze to 2,3,6-trichlorobenzoic acid. wikipedia.org Therefore, the adsorption behavior will be largely governed by the properties of this transformation product.

The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. chemsafetypro.com For 2,3,6-trichlorobenzoic acid, an estimated Koc value is 65. nih.gov This relatively low Koc value suggests that 2,3,6-trichlorobenzoic acid is expected to have high mobility in soil. nih.gov The degree of adsorption for ionizable compounds like carboxylic acids is also influenced by soil pH. whiterose.ac.uk

A study on a transformation product of chlorothalonil, which shares structural similarities, found that Freundlich adsorption coefficients (KF) ranged from 2.3 to 8.1 L/kg, with KFoc values ranging from 130 to 325 L/kg, indicating that sorption was not excessively strong. regulations.gov

| Compound | Parameter | Value | Reference |

| 2,4,6-Trichlorobenzoyl chloride | Vapor Pressure | 0.00302 mmHg at 25°C | chembk.com |

| 2,3,6-Trichlorobenzoic acid | Estimated Soil Adsorption Coefficient (Koc) | 65 | nih.gov |

Environmental Partitioning Behavior (e.g., air, water, soil)

The partitioning of this compound in the environment is a dynamic process heavily influenced by its chemical reactivity.

Air:

In the atmosphere, any volatilized this compound is expected to have a short lifespan. Its reaction with atmospheric water vapor will lead to the formation of 2,3,6-trichlorobenzoic acid and hydrochloric acid. sciencemadness.org This transformation significantly alters its atmospheric behavior, as the resulting carboxylic acid has a much lower volatility.

Water:

This compound is described as being sensitive to moisture and reacts with water. chembk.comwikipedia.orgchemicalbook.com This reactivity is a defining characteristic of its behavior in aquatic environments. Upon entering a body of water, it will undergo hydrolysis to form 2,3,6-trichlorobenzoic acid. wikipedia.org The persistence of the parent compound in water is therefore expected to be very short. The fate of the resulting 2,3,6-trichlorobenzoic acid in water will then be determined by factors such as pH, microbial degradation, and potential for photolysis.

Soil:

In the soil environment, the partitioning of this compound is governed by its rapid conversion to 2,3,6-trichlorobenzoic acid upon contact with soil moisture. nih.gov The subsequent behavior is that of the carboxylic acid. With a high mobility suggested by its estimated Koc value, 2,3,6-trichlorobenzoic acid has the potential to leach through the soil profile and may reach groundwater. nih.gov The presence of organic matter and the pH of the soil will influence its retention and transport. chemsafetypro.comwhiterose.ac.uk

| Environmental Compartment | Expected Behavior of this compound | Primary Transformation Product |

| Air | Short persistence due to reaction with atmospheric moisture. | 2,3,6-Trichlorobenzoic acid |

| Water | Rapid hydrolysis. | 2,3,6-Trichlorobenzoic acid |

| Soil | Rapid hydrolysis in soil moisture, with subsequent partitioning of the transformation product. | 2,3,6-Trichlorobenzoic acid |

Future Directions and Emerging Research Avenues for 2,3,6 Trichlorobenzoyl Chloride

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The highly reactive nature of acyl chlorides like 2,3,6-trichlorobenzoyl chloride presents both opportunities and safety challenges in traditional batch synthesis. Continuous flow chemistry and automation offer robust solutions to mitigate these challenges while enhancing synthetic efficiency. flinders.edu.au

The benefits of adopting these technologies for this compound are multifaceted:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which significantly reduces the risks associated with exothermic reactions or the handling of hazardous compounds. nih.gov

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction temperature, time, and stoichiometry, leading to higher yields, improved selectivity, and fewer byproducts. nih.gov

Scalability: Processes developed on a laboratory-scale flow system can often be scaled up for industrial production with minimal re-optimization by extending the operation time or using larger reactors. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry Approach |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive material. | Minimized risk due to small internal volume and superior heat management. nih.gov |

| Process Control | Difficult to control temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. nih.gov |

| Scalability | Often requires significant re-development for scale-up. | Seamless transition from lab to production scale. nih.gov |

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields, purity, and space-time yield. mdpi.com |

Green Chemistry Principles in the Synthesis and Application of this compound

The adoption of green chemistry principles is essential for the future of sustainable chemical manufacturing. yale.eduopcw.orgpcc.eu Research into this compound should be guided by these principles at every stage, from its synthesis to its final application.

Key areas for future research include:

Atom Economy: A central tenet of green chemistry is maximizing the incorporation of all reactant atoms into the final product. wordpress.comacs.orgwikipedia.org Substitution reactions involving acyl chlorides inherently produce byproducts. For instance, in an esterification, 2,3,6-trichlorobenzoic acid is formed. Future work should focus on developing catalytic cycles that minimize waste or on creating processes where the byproduct can be efficiently recovered and recycled, potentially by converting it back to the acyl chloride.

Use of Safer Solvents and Reagents: Efforts should be directed towards replacing hazardous solvents commonly used in acyl chloride chemistry with greener alternatives such as bio-based solvents or supercritical fluids. Furthermore, replacing hazardous reagents used in the synthesis of this compound (e.g., thionyl chloride) with safer, solid-phase, or catalytic alternatives is a critical research goal.

Catalysis over Stoichiometric Reagents: Many reactions involving acyl chlorides rely on stoichiometric amounts of bases or activating agents. nih.gov A key future direction is the development of selective catalytic methods that can achieve the same transformations with only a small amount of a recyclable catalyst, thereby significantly reducing waste. yale.edupcc.eu

Potential for New Material Science Applications (non-biomedical)

Acyl chlorides are fundamental building blocks for a wide range of polymers, including polyesters and polyamides. The unique substitution pattern of this compound offers an opportunity to create novel materials with tailored properties. The steric hindrance and electronic effects of the three adjacent chlorine atoms could impart unique characteristics to the resulting polymers.

Emerging research could investigate its use as:

A Monomer for High-Performance Polymers: Incorporation of the 2,3,6-trichlorobenzoyl moiety into polymer backbones could enhance properties such as thermal stability, chemical resistance, and flame retardancy. The specific arrangement of chlorine atoms may lead to different polymer morphologies and physical properties compared to polymers made from its isomers.

A Cross-linking or Modifying Agent: It could be used to modify the surface of other materials or to act as a cross-linking agent to improve the mechanical strength and thermal properties of existing polymers.

A Precursor for Functional Dyes or Electronic Materials: The chlorinated aromatic ring serves as a versatile scaffold that could be further functionalized to create complex molecules for applications in organic electronics or as specialized dyes, leveraging the electronic influence of the chlorine substituents.

| Potential Application Area | Role of this compound | Anticipated Material Properties |

|---|---|---|

| High-Performance Polymers | Monomer (e.g., for polyesters, polyamides) | Enhanced thermal stability, flame retardancy, chemical resistance, unique chain packing. |

| Polymer Modification | Cross-linking or surface functionalization agent | Increased rigidity, improved mechanical strength, altered surface energy. |

| Organic Electronics | Intermediate for synthesis of functional molecules | Tailored electronic properties (e.g., electron affinity) due to chloro-substitution. |

Multidisciplinary Approaches for Comprehensive Understanding and Utilization

To fully unlock the potential of this compound, a multidisciplinary approach that integrates computational chemistry, process engineering, and material science is essential. chemscene.com

Future research strategies should involve:

Computational and Theoretical Studies: The use of computational tools like Density Functional Theory (DFT) can provide deep insights into the reactivity, stability, and electronic properties of this compound. diva-portal.org These studies can predict reaction outcomes, elucidate mechanisms, and guide the rational design of experiments, thereby accelerating the discovery of new reactions and applications. peerj.com

Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., IR, Raman, NMR spectroscopy) into flow synthesis setups can provide continuous monitoring of reaction progress. This data can be used to build kinetic models and enable automated process control and optimization.

Collaborative Research: A holistic approach requires collaboration between synthetic organic chemists to develop new reactions, chemical engineers to design efficient and safe processes, computational chemists to model and predict behavior, and material scientists to characterize and find applications for the resulting novel materials.

By pursuing these emerging research avenues, the scientific community can move this compound from a relatively obscure isomer to a valuable tool in advanced synthesis and material science.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,6-Trichlorobenzoyl chloride in a laboratory setting?

- Methodology : Synthesis can be optimized via sequential chlorination of benzoyl chloride derivatives. For example, side-chain and ring chlorination protocols used for 3,5-dichlorobenzoyl chloride (yield: 63.03%) can be adapted. Key steps include controlled chlorination using catalysts like FeCl₃ or AlCl₃, followed by purification via fractional distillation under reduced pressure to isolate the 2,3,6-isomer. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS .

Q. What safety precautions are essential when handling this compound?

- Protocol : Due to structural similarities to 2,4,6-Trichlorobenzoyl chloride (GHS Category 1B for skin corrosion and Category 1 for eye damage), use impervious gloves (e.g., nitrile), sealed goggles, and protective clothing. Work in a fume hood to avoid inhalation. In case of skin contact, immediately rinse with water for ≥15 minutes and seek medical attention. Store in corrosion-resistant containers away from moisture .

Q. What are the key considerations for storing and stabilizing this compound to prevent degradation?

- Guidelines : Store in amber glass bottles under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis. Stabilize with molecular sieves (3Å) to absorb moisture. Avoid contact with bases or nucleophiles. Regularly check for discoloration or gas evolution, which indicate decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

- Analytical Strategy : Compare experimental NMR/IR spectra with computational predictions (DFT or molecular modeling). For ambiguous peaks, use 2D NMR techniques (e.g., HSQC, HMBC) to assign signals. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are accessible. Note that NIST databases may lack data for this isomer, necessitating in-house benchmarking .

Q. What strategies optimize the use of this compound in multi-step organic syntheses while minimizing side reactions?

- Experimental Design : Use stoichiometric control (1.0–1.2 equivalents) to avoid over-acylation. Activate the reagent with Lewis acids (e.g., ZnCl₂) in anhydrous solvents like dichloromethane. For temperature-sensitive reactions, employ slow addition via syringe pump. Monitor intermediates using in-situ FTIR or Raman spectroscopy to detect side products early .

Q. How does the electronic effect of the trichloro substitution pattern in this compound influence its reactivity in acylation reactions?

- Mechanistic Insight : The electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon, enhancing acylation rates. Use Hammett constants (σₚ ≈ 0.23 for Cl) to predict reactivity trends. Compare kinetics with less substituted analogs (e.g., benzoyl chloride) via stopped-flow UV-Vis spectroscopy. Computational studies (e.g., NBO analysis) can quantify charge distribution effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。